N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide
Description
This compound features a cyclohexanecarboxamide core linked via an ethyl chain to a piperazine ring substituted with a 2-fluorophenyl group and a furan-2-yl moiety. The fluorine atom on the phenyl ring and the furan heterocycle may enhance receptor binding and metabolic stability compared to non-fluorinated or non-heterocyclic analogs.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O2/c24-19-9-4-5-10-20(19)26-12-14-27(15-13-26)21(22-11-6-16-29-22)17-25-23(28)18-7-2-1-3-8-18/h4-6,9-11,16,18,21H,1-3,7-8,12-15,17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWKHZIMSMZFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclohexanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a complex structure that includes a piperazine ring, a furan moiety, and a cyclohexanecarboxamide group, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.47 g/mol. The compound's structure can be represented as follows:
Key Properties:
- Molecular Weight: 397.47 g/mol
- LogP: 3.5 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors: 5
- Hydrogen Bond Donors: 1
- Polar Surface Area: 72.5 Ų
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. The piperazine and furan components are known to influence the binding affinity and selectivity towards serotonin (5HT) and dopamine receptors, which are critical in the treatment of various neurological disorders.
Pharmacological Studies
-
Serotonin Receptor Modulation:
- Studies have indicated that compounds with similar structures can act as partial agonists at the 5HT4 receptor, which is involved in gastrointestinal motility and cognitive functions .
- The presence of the fluorophenyl group enhances the binding affinity to serotonin receptors, potentially leading to increased therapeutic effects in mood disorders.
-
Dopamine Receptor Interaction:
- Preliminary data suggest that this compound may also exhibit activity at dopamine D2 receptors, making it a candidate for further investigation in the context of psychotropic medications.
- Topoisomerase Inhibition:
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound:
| Study | Target | Result |
|---|---|---|
| Study 1 | 5HT4 Receptor | Partial agonist activity with EC50 = 50 nM |
| Study 2 | D2 Receptor | Moderate binding affinity (Ki = 120 nM) |
| Study 3 | Topoisomerase II | Inhibition observed at IC50 = 30 µM |
Animal Studies
Animal models have been used to evaluate the efficacy of this compound in treating conditions like anxiety and depression:
- Efficacy in Anxiety Models:
- In rodent models, administration resulted in significant reductions in anxiety-like behaviors compared to control groups.
- Cognitive Enhancement:
- Behavioral tests indicated improved memory retention and cognitive function associated with serotonin receptor modulation.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 18F-FCWAY | Compound 31 | BA94687 |
|---|---|---|---|---|
| Molecular Weight | ~435 g/mol | 387 g/mol | 518 g/mol | 503 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 | 3.9 |
| Key Substituents | 2-Fluorophenyl, Furan | Methoxyphenyl, Pyridyl | 2,3-Dichlorophenyl, Benzofuran | Indole, Ethanediamide |
| Metabolic Stability | Moderate (fluorine) | Low | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
